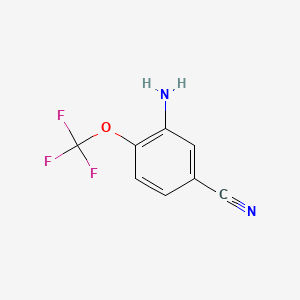

3-Amino-4-(trifluoromethoxy)benzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQURZRBBZTFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697343 | |

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220630-86-3 | |

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Amino-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3-Amino-4-(trifluoromethoxy)benzonitrile, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. This document compiles available data on its physicochemical properties, synthesis, and safety information, presented in a structured format for ease of reference and comparison.

Core Properties and Data

This compound is a substituted benzonitrile with the chemical formula C₈H₅F₃N₂O. The presence of the trifluoromethoxy group significantly influences its electronic properties and lipophilicity, making it a valuable building block in the design of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1220630-86-3 | Sinfoo Biotech[1] |

| Molecular Formula | C₈H₅F₃N₂O | Sinfoo Biotech[1] |

| Molecular Weight | 202.13 g/mol | Sinfoo Biotech[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

While a specific, experimentally validated protocol for the synthesis of this compound is not detailed in publicly accessible literature, a plausible synthetic route can be inferred from established methodologies for structurally similar compounds. A potential synthetic pathway is outlined below.

Hypothetical Synthesis Workflow:

Caption: A potential synthetic route for this compound.

Experimental Considerations:

The synthesis would likely commence with a suitable starting material, such as 4-chloro-3-nitrobenzonitrile. The key steps would involve:

-

Trifluoromethoxylation: The introduction of the trifluoromethoxy group at the 4-position, potentially via nucleophilic aromatic substitution using a trifluoromethoxide source.

-

Reduction of the Nitro Group: The subsequent reduction of the nitro group at the 3-position to an amino group. This transformation is commonly achieved using reducing agents like iron in acidic media or catalytic hydrogenation.

It is crucial to note that reaction conditions, including solvent, temperature, and reaction time, would require careful optimization to achieve a satisfactory yield and purity of the final product.

For the related compound, 3-Amino-4-(trifluoromethyl)benzonitrile , a preparative procedure has been described which involves the deprotection of a protected amine precursor.[2] This suggests that a similar strategy, utilizing a suitable protecting group for the amino functionality, could also be a viable synthetic approach.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the safety data sheets (SDS) of structurally related compounds such as 4-Amino-2-(trifluoromethyl)benzonitrile and 2-Amino-5-(trifluoromethoxy)benzonitrile, the following precautions should be considered as a baseline for handling:

Table 2: General Safety and Handling Recommendations

| Hazard | Precautionary Statement | Reference |

| Acute Toxicity (Oral) | Harmful if swallowed. | [3] |

| Skin Corrosion/Irritation | Causes skin irritation. | [3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |

| Respiratory Irritation | May cause respiratory irritation. | [3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. | [3] |

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet before handling this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. The unique combination of the amino, cyano, and trifluoromethoxy functional groups suggests potential applications as a scaffold in drug discovery. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability of drug candidates.

Logical Relationship for Potential Biological Investigation:

Caption: A logical workflow for exploring the biological potential of the title compound.

Further research, including in vitro and in vivo screening, is necessary to elucidate any potential therapeutic applications of this compound. Researchers in drug development may find this molecule to be a valuable starting point for the synthesis of novel chemical entities for various biological targets.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on 3-Amino-4-(trifluoromethoxy)benzonitrile is limited. This guide provides available information and supplements it with data from structurally related isomers to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an amine, a nitrile, and a trifluoromethoxy group, makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules. This document provides a summary of the known physicochemical properties, a hypothetical synthesis protocol, and outlines its potential relevance in drug discovery.

Physicochemical Characteristics

Precise experimental data for this compound is not widely available. However, key molecular identifiers have been established. For comparative purposes, a table including data for structurally similar isomers is presented below.

| Property | This compound (Predicted/Inferred) | 4-Amino-3-(trifluoromethoxy)benzonitrile (Isomer) | 4-Amino-2-(trifluoromethyl)benzonitrile (Analogue) | 4-Amino-3-(trifluoromethyl)benzonitrile (Analogue) |

| CAS Number | 1220630-86-3 (unconfirmed) | 175278-23-6 | 654-70-6 | 327-74-2 |

| Molecular Formula | C₈H₅F₃N₂O | C₈H₅F₃N₂O[1] | C₈H₅F₃N₂ | C₈H₅F₃N₂[2] |

| Molecular Weight | 202.14 g/mol | 202.14 g/mol | 186.13 g/mol | 186.14 g/mol [2] |

| Melting Point | Data not available | Data not available | 141-145 °C | 61 - 68 °C[2] |

| Boiling Point | Data not available | Data not available | Data not available | 100 °C at 0.1 mmHg[2] |

| Predicted XlogP | Data not available | 2.1[1] | Data not available | Data not available |

| Appearance | Data not available | Data not available | Almost white crystal powder[3] | Light yellow to yellow to orange powder to crystal[2] |

| Purity | >98% (typical for commercial samples of related compounds) | Data not available | ≥98% (GC) | ≥98% (GC)[2] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be hypothesized based on established organic chemistry principles and synthesis of related compounds.

Hypothetical Synthesis of this compound

The proposed synthesis involves a multi-step process starting from a commercially available precursor.

Step 1: Nitration of 4-(trifluoromethoxy)benzonitrile

-

Objective: To introduce a nitro group onto the benzene ring, which can later be reduced to an amine.

-

Procedure:

-

To a stirred solution of 4-(trifluoromethoxy)benzonitrile in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise.

-

The reaction temperature is maintained below 10 °C during the addition.

-

After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 3-Nitro-4-(trifluoromethoxy)benzonitrile.

-

Step 2: Reduction of the Nitro Group

-

Objective: To reduce the nitro group to a primary amine.

-

Procedure:

-

The 3-Nitro-4-(trifluoromethoxy)benzonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent, for example, iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C), is added to the solution.

-

The mixture is heated to reflux or stirred under a hydrogen atmosphere until the reduction is complete.

-

Upon completion, the reaction mixture is filtered to remove the catalyst or iron salts.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

-

Potential Applications in Drug Discovery and Development

While there is no specific biological activity reported for this compound, its structural motifs are present in various biologically active molecules.

-

Scaffold for Kinase Inhibitors: The aminobenzonitrile core is a common scaffold in the design of kinase inhibitors, which are crucial in oncology and inflammation research. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

-

Role of the Trifluoromethoxy Group: The trifluoromethoxy group is often used as a bioisostere for other functional groups to improve the pharmacokinetic properties of a drug candidate. It can increase lipophilicity, which may enhance cell membrane permeability, and can also improve metabolic stability by blocking potential sites of oxidation.

-

Intermediate for Agrochemicals: Related aminobenzonitrile derivatives have been utilized in the synthesis of novel pesticides and herbicides.

Visualizations

Hypothetical Synthesis Workflow

Caption: Hypothetical two-step synthesis of this compound.

Logical Relationship of Functional Groups to Potential Applications

Caption: Key functional groups and their potential roles in medicinal chemistry.

References

Technical Guide: 4-Amino-2-(trifluoromethyl)benzonitrile

CAS Number: 654-70-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-2-(trifluoromethyl)benzonitrile, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, experimental protocols for its utilization, and its role in the development of therapeutic agents.

Core Compound Data

4-Amino-2-(trifluoromethyl)benzonitrile, also known by its synonyms 5-Amino-2-cyanobenzotrifluoride and 4-Cyano-3-trifluoromethylaniline, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring both a nitrile and a trifluoromethyl group, makes it a versatile precursor for complex molecular architectures.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Amino-2-(trifluoromethyl)benzonitrile is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 654-70-6 | |

| Molecular Formula | C₈H₅F₃N₂ | |

| Molecular Weight | 186.13 g/mol | |

| Appearance | White to off-white to brown solid/powder/crystals | [3][4][5] |

| Melting Point | 136 - 149 °C | [3][6] |

| Boiling Point | Not available | [3] |

| Density | 1.37 ± 0.1 g/cm³ | [5] |

| Flash Point | 131.9 °C | [5] |

| Purity | ≥97% | [6] |

| Solubility | Soluble in Dichloromethane | [6] |

Safety and Handling

4-Amino-2-(trifluoromethyl)benzonitrile is classified as a hazardous substance.[3] The following table summarizes its key safety information.

| Hazard Statement | Precautionary Statement | Pictogram | Reference(s) |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | GHS07 (Warning) | [7] |

| H317: May cause an allergic skin reaction | P264: Wash skin thoroughly after handling. | ||

| P270: Do not eat, drink or smoke when using this product. | [6] | ||

| P272: Contaminated work clothing should not be allowed out of the workplace. | [6] | ||

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] | ||

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [6] | ||

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [6][7] | ||

| P330: Rinse mouth. | [6] | ||

| P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | [6][7] | ||

| P363: Wash contaminated clothing before reuse. | [6] | ||

| P501: Dispose of contents/container to an approved waste disposal plant. | [6] |

Applications in Drug Development

The primary application of 4-Amino-2-(trifluoromethyl)benzonitrile is as a starting material for the synthesis of non-steroidal antiandrogen drugs, most notably bicalutamide.[4][8] Bicalutamide is used in the treatment of prostate cancer.[9] This compound can also serve as a precursor for the synthesis of benzimidazoles, which have shown potential in inhibiting the growth of endothelial cells in breast cancer models.[7]

Role in Bicalutamide Synthesis

Bicalutamide is a non-steroidal antiandrogen that functions by competitively inhibiting the binding of androgens, such as testosterone, to the androgen receptor (AR).[10] This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the expression of genes that promote the growth and proliferation of prostate cancer cells.[10][11]

The synthesis of bicalutamide from 4-Amino-2-(trifluoromethyl)benzonitrile is a multi-step process that has been described in various patents and scientific publications.[9][12]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile and its subsequent use in the synthesis of bicalutamide.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

A common method for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile involves the ammonolysis of a precursor, 4-fluoro-2-trifluoromethylbenzonitrile.[13][14]

Materials:

-

4-fluoro-2-trifluoromethylbenzonitrile

-

Ethanol

-

Liquid ammonia

-

Toluene

-

Reaction vessel capable of handling high pressure and temperature

Procedure:

-

Dissolve 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a suitable reaction vessel.[13][14]

-

Introduce liquid ammonia into the solution. The molar ratio of liquid ammonia to 4-fluoro-2-trifluoromethylbenzonitrile should be approximately 1.5:1.[14]

-

Seal the reaction vessel and heat the mixture to 120-122 °C for 8-10 hours.[13][14]

-

After the reaction is complete, cool the vessel and carefully vent any excess pressure.

-

The resulting crude product is then purified by recrystallization from toluene to yield 4-Amino-2-(trifluoromethyl)benzonitrile.[13][14]

-

The purity of the final product can be assessed by HPLC analysis.[13]

Synthesis of Bicalutamide from 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis of bicalutamide involves the reaction of 4-Amino-2-(trifluoromethyl)benzonitrile with an appropriate acyl chloride, followed by oxidation.[12]

Materials:

-

4-Amino-2-(trifluoromethyl)benzonitrile

-

2-Acyloxy-2-methyl-3-(4-fluorophenylthio)propionic acid chloride

-

Anhydrous Toluene

-

4-Dimethylaminopyridine (DMAP)

-

Hydrogen peroxide

-

Tungstic acid

-

Methanol

Procedure:

-

Amide Formation:

-

To a solution of 2-acyloxy-2-methyl-3-(4-fluorophenylthio)propionic acid chloride in anhydrous toluene, add 4-dimethylaminopyridine (DMAP).[12]

-

Allow the suspension to react for 10 minutes at room temperature.[12]

-

Add a solution of 4-Amino-2-(trifluoromethyl)benzonitrile in toluene to the mixture.[12]

-

Heat the reaction mixture to 75-80 °C for 8-10 hours, monitoring the disappearance of the amine by TLC.[12]

-

The resulting intermediate is N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl propionamide.[12]

-

-

Oxidation to Bicalutamide:

-

Dissolve the intermediate from the previous step in methanol.[15]

-

Add a catalytic amount of tungstic acid (1.0%).[15]

-

Cool the reaction mixture to 10-15 °C.[15]

-

Slowly add a 30% solution of hydrogen peroxide over 1-2 hours.[15]

-

Raise the temperature to 60-65 °C and maintain for 3-4 hours with stirring.[15]

-

After completion of the reaction, the crude bicalutamide can be isolated and purified.

-

Visualized Pathways and Workflows

Bicalutamide Mechanism of Action

The following diagram illustrates the signaling pathway of the androgen receptor and the inhibitory action of bicalutamide.

Caption: Bicalutamide competitively inhibits androgen binding to the Androgen Receptor.

Experimental Workflow: Synthesis of Bicalutamide

The diagram below outlines the key steps in the synthesis of bicalutamide starting from 4-Amino-2-(trifluoromethyl)benzonitrile.

Caption: Key steps in the synthesis of bicalutamide from its precursor.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Amino-2-(trifluoromethyl)benzonitrile (654-70-6) at Nordmann - nordmann.global [nordmann.global]

- 3. fishersci.com [fishersci.com]

- 4. Manufacturers of 4-Amino-2-(trifluoromethyl)benzonitrile, 97%, CAS 654-70-6, A 6235, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. Cas No. 654-70-6, 4-amino-2-(trifluoromethyl)benzonitrile - Buy Cas No. 654-70-6, Bicalutamide intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 6. 654-70-6 4-Amino-2-(trifluoromethyl)benzonitrile AKSci J90918 [aksci.com]

- 7. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [amp.chemicalbook.com]

- 8. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 9. Bicalutamide - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 13. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 14. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 15. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

Structural Analogues of 3-Amino-4-(trifluoromethoxy)benzonitrile: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and its ability to enhance crucial drug-like characteristics. The trifluoromethoxy group can significantly improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3] This in-depth technical guide focuses on the structural analogues of 3-Amino-4-(trifluoromethoxy)benzonitrile, a scaffold with potential applications in the development of novel therapeutics, particularly in the realm of kinase inhibition and anticancer agents. This document provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of this class of compounds, drawing upon data from related chemical entities to inform future drug discovery efforts.

Core Scaffold: this compound

The core structure, this compound, features a benzonitrile ring substituted with an amino group and a trifluoromethoxy group. This arrangement of functionalities offers several avenues for chemical modification to explore structure-activity relationships. The amino group provides a key site for derivatization, allowing for the introduction of various side chains and pharmacophoric elements. The trifluoromethoxy group, with its high lipophilicity and electron-withdrawing nature, is expected to influence the compound's pharmacokinetic profile and its interactions with biological targets.[1]

Synthetic Strategies

A proposed synthetic workflow is outlined below:

References

Technical Guide: Physicochemical Properties of 3-Amino-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-Amino-4-(trifluoromethoxy)benzonitrile. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document provides a comprehensive overview based on structurally related analogs. It includes a detailed experimental protocol for determining solubility via the shake-flask method and presents a plausible synthetic workflow. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound and similar compounds in a research and development setting.

Introduction

This compound is an aromatic organic compound featuring an amino group, a trifluoromethoxy group, and a nitrile group. These functional groups are anticipated to significantly influence its physicochemical properties, including solubility. The trifluoromethoxy group can affect lipophilicity and metabolic stability, making such compounds of interest in pharmaceutical and agrochemical research. An understanding of the solubility of this compound is critical for its handling, formulation, and application in various scientific disciplines.

Estimated Solubility Profile

Table 1: Solubility Data of Structurally Related Compounds

The following table summarizes the solubility data for compounds with structural similarities to this compound. This information can serve as a valuable reference for estimating its solubility in various solvents.

| Compound Name | Structure | Solvent | Solubility | Temperature (°C) |

| 3-Aminobenzotrifluoride | Water | 5 g/L | 20 | |

| 4-Amino-2-(trifluoromethyl)benzonitrile | DMSO | Sparingly Soluble | Not Specified | |

| Methanol | Slightly Soluble | Not Specified |

Disclaimer: This data is for structurally related compounds and should be used as a reference to estimate the potential solubility of this compound. Experimental verification is highly recommended.

Experimental Protocol: Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid aspirating any solid particles, a syringe filter can be used. Dilute the collected sample gravimetrically or volumetrically with the appropriate solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Synthetic Pathway Overview

While this guide focuses on solubility, understanding the synthetic origin of this compound is valuable for researchers. A plausible multi-step synthesis can be conceptualized, often starting from a commercially available precursor. The following diagram illustrates a hypothetical synthetic workflow.

Caption: Plausible Synthetic Workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development and chemical synthesis. In the absence of direct quantitative data, the provided information on structurally similar compounds offers a valuable estimation of its solubility profile. The detailed experimental protocol for the shake-flask method empowers researchers to determine precise solubility data tailored to their specific needs. The inclusion of a plausible synthetic workflow further enriches the contextual understanding of this compound. It is recommended that experimental verification of solubility be conducted for any critical applications.

Spectroscopic Profile of 3-Amino-4-(trifluoromethoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound 3-Amino-4-(trifluoromethoxy)benzonitrile. Due to the limited availability of directly published complete datasets for this specific isomer, this paper presents a compilation of predicted data, characteristic spectral features derived from closely related isomers and analogous compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected and characteristic spectroscopic data for this compound based on analysis of its structural motifs and available data for similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | d | 1H | Ar-H |

| ~ 6.8 - 7.0 | dd | 1H | Ar-H |

| ~ 6.7 - 6.9 | d | 1H | Ar-H |

| ~ 4.0 - 5.0 | br s | 2H | -NH₂ |

Note: Predicted chemical shifts are highly dependent on the solvent used. The amino protons are expected to be a broad singlet and may be exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 (q) | Ar-C-OCF₃ |

| ~ 140 - 145 | Ar-C-NH₂ |

| ~ 130 - 135 | Ar-CH |

| ~ 120 - 125 (q) | -CF₃ |

| ~ 118 - 122 | Ar-CH |

| ~ 115 - 120 | -C≡N |

| ~ 110 - 115 | Ar-CH |

| ~ 100 - 105 | Ar-C-CN |

Note: The carbon attached to the -OCF₃ group and the trifluoromethyl carbon itself will likely appear as quartets due to C-F coupling.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 2240 - 2220 | Strong, Sharp | C≡N stretch (nitrile)[1] |

| 1620 - 1580 | Medium-Strong | N-H bend (scissoring) and C=C aromatic stretch |

| 1500 - 1400 | Medium | C=C aromatic stretch |

| 1250 - 1150 | Strong | C-O-C stretch (aryl ether) and C-F stretch (trifluoromethoxy) |

| 1100 - 1000 | Strong | C-F stretch (trifluoromethoxy) |

| 900 - 675 | Medium-Strong | C-H out-of-plane bend (aromatic) |

Note: The strong absorbances related to the C-F bonds of the trifluoromethoxy group are a key characteristic of the IR spectrum.

Table 3: Mass Spectrometry (MS) Data

Predicted data for the isomeric compound 4-amino-3-(trifluoromethoxy)benzonitrile suggests the following key mass-to-charge ratios.[2]

| m/z | Adduct | Predicted Ion |

| 203.04268 | [M+H]⁺ | C₈H₆F₃N₂O⁺ |

| 225.02462 | [M+Na]⁺ | C₈H₅F₃N₂ONa⁺ |

| 201.02812 | [M-H]⁻ | C₈H₄F₃N₂O⁻ |

| 202.0354 | Molecular Ion (M⁺) |

Note: The exact mass and isotopic pattern will be critical for confirming the elemental composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap) is recommended.

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-4-(trifluoromethoxy)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic building block with potential applications in medicinal chemistry. The presence of a trifluoromethoxy group can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and membrane permeability, making it a valuable substituent in drug design. The amino and nitrile functionalities offer versatile handles for synthetic elaboration, enabling the construction of diverse molecular scaffolds. While extensive literature specifically detailing the applications of this compound is limited, its structural motifs are found in various kinase inhibitors and other therapeutic agents. These notes provide an overview of its potential applications and hypothetical protocols based on established chemical principles and the known reactivity of analogous compounds.

Physicochemical Properties and Rationale for Use in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is often employed as a bioisostere for other functionalities, such as the trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups. Compared to the more common trifluoromethyl group, the trifluoromethoxy group can offer advantages in terms of metabolic stability and lipophilicity.

Table 1: Comparison of Physicochemical Properties of Related Functional Groups

| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity Parameter (π) | -0.02 | 0.88 | 1.04 |

| Hammett Electronic Parameter (σp) | -0.27 (electron-donating) | 0.54 (electron-withdrawing) | 0.35 (electron-withdrawing) |

| Metabolic Stability | Prone to O-dealkylation | Generally stable | Highly stable |

The enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group make this compound an attractive starting material for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles. The electron-withdrawing nature of the -OCF₃ group can also influence the reactivity of the aromatic ring and the basicity of the amino group.

Potential Applications in Medicinal Chemistry

Based on the reactivity of the aminobenzonitrile scaffold, this compound can serve as a key intermediate in the synthesis of various heterocyclic compounds with therapeutic potential, particularly as kinase inhibitors. The vicinal amino and nitrile groups can be utilized in cyclization reactions to form fused ring systems.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The aminobenzonitrile moiety can be a precursor to scaffolds such as quinazolines, pyrimidines, and indazoles, which are prevalent in clinically approved kinase inhibitors.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and application of this compound, based on established synthetic methodologies for analogous compounds. Researchers should adapt and optimize these procedures for their specific needs and conduct all experiments with appropriate safety precautions.

Protocol 1: Plausible Synthesis of this compound

The synthesis of this compound is not widely documented. The following is a plausible, multi-step synthetic route starting from commercially available 4-fluoro-3-nitrobenzonitrile.

Step 1: Synthesis of 4-(trifluoromethoxy)-3-nitrobenzonitrile

-

To a solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP), add a source of trifluoromethoxide. This can be generated in situ from trifluoromethyltrimethylsilane (TMSCF₃) and a fluoride source (e.g., CsF, TBAF) or by using a trifluoromethoxylation reagent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Dissolve the 4-(trifluoromethoxy)-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Add a catalyst such as 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Metal-Acid Reduction: Add a metal such as iron powder or tin(II) chloride in the presence of an acid like hydrochloric acid or acetic acid.

-

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

If using a metal-acid reduction, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Hypothetical Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

This protocol illustrates how this compound could be used to construct a pyrazolopyrimidine scaffold, a common core in kinase inhibitors.

Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile intermediate

-

React this compound with a suitable one-carbon electrophile, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an N,N-dimethylformamidine intermediate.

-

Treat the resulting amidine with hydrazine hydrate in a solvent like ethanol and reflux to effect cyclization to the corresponding 3-amino-1H-pyrazole-4-carbonitrile derivative.

Step 2: Construction of the Pyrazolo[3,4-d]pyrimidine ring

-

The aminopyrazole intermediate can then be cyclized with various reagents to form the pyrazolo[3,4-d]pyrimidine core. For example, heating with formamide or triethyl orthoformate can introduce the C4 and N5 atoms of the pyrimidine ring.

-

Alternatively, reaction with an isothiocyanate followed by cyclization can introduce a thione at the 4-position, which can be further functionalized.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Plausible synthetic route to the target compound.

General Synthetic Strategy for Kinase Inhibitors from this compound

Caption: Role as a key building block in inhibitor synthesis.

Simplified Signaling Pathway Inhibition

Caption: Mechanism of action for derived kinase inhibitors.

Conclusion

This compound represents a potentially valuable, yet underexplorer, building block for medicinal chemistry. Its unique combination of reactive functional groups and the presence of a metabolically robust, lipophilic trifluoromethoxy group makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. The provided hypothetical protocols and strategic outlines are intended to serve as a foundation for researchers to explore the synthetic utility of this compound and to design new molecules with potentially improved pharmacological properties. Further investigation into the synthesis and applications of this compound is warranted to fully realize its potential in drug discovery.

Application Notes and Protocols: 3-Amino-4-(trifluoromethoxy)benzonitrile as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3-Amino-4-(trifluoromethoxy)benzonitrile as a versatile synthetic intermediate. The unique substitution pattern of this molecule, featuring an amine, a nitrile, and a trifluoromethoxy group, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates. The amino and nitrile functionalities serve as reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

Due to the limited availability of published data for this specific compound, a plausible synthetic route is proposed herein. The experimental protocols are based on well-established chemical transformations for structurally related molecules.

Proposed Synthesis of this compound

A two-step synthetic pathway is proposed, starting from the commercially available 3-fluoro-4-nitrobenzonitrile. The first step involves a nucleophilic aromatic substitution to introduce the trifluoromethoxy group, followed by the reduction of the nitro group to the desired amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-(trifluoromethoxy)benzonitrile

Materials:

-

3-Fluoro-4-nitrobenzonitrile

-

Potassium trifluoromethoxide (KOCF3) or a suitable trifluoromethoxide source

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene

-

Diatomaceous earth

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of potassium trifluoromethoxide in anhydrous toluene under a nitrogen atmosphere, add a solution of 3-fluoro-4-nitrobenzonitrile in anhydrous DMF.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Filter the mixture through a pad of diatomaceous earth, washing with ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 3-Nitro-4-(trifluoromethoxy)benzonitrile.

Protocol 2: Synthesis of this compound

Materials:

-

3-Nitro-4-(trifluoromethoxy)benzonitrile

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H2)

-

Diatomaceous earth

Procedure:

-

Dissolve 3-Nitro-4-(trifluoromethoxy)benzonitrile in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or HPLC).

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be performed by recrystallization if necessary.

Quantitative Data Summary (Hypothetical)

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC) (%) |

| 1 | 3-Fluoro-4-nitrobenzonitrile | 3-Nitro-4-(trifluoromethoxy)benzonitrile | 232.11 | 75-85 | >98 |

| 2 | 3-Nitro-4-(trifluoromethoxy)benzonitrile | This compound | 202.11 | 90-98 | >99 |

Applications in Synthetic Chemistry

This compound is a promising intermediate for the synthesis of a wide range of biologically active molecules and functional materials.

Pharmaceutical Applications

The primary amino group and the nitrile functionality allow for various chemical modifications to generate libraries of compounds for drug discovery.

Caption: Potential reactions of this compound.

-

Synthesis of Kinase Inhibitors: The aminobenzonitrile core is a common scaffold in various kinase inhibitors. The amino group can be acylated or reacted with sulfonyl chlorides, while the nitrile group can participate in cyclization reactions to form heterocyclic systems.

-

Development of GPCR Modulators: The trifluoromethoxy group is known to improve the pharmacokinetic properties of drug candidates. This intermediate can be used to synthesize novel ligands for G-protein coupled receptors.

-

Antiviral and Anticancer Agents: The unique electronic properties conferred by the trifluoromethoxy and nitrile groups can be exploited in the design of novel antiviral and anticancer compounds.

Materials Science Applications

The rigid, polar structure of this compound makes it a candidate for the synthesis of advanced materials.

-

Liquid Crystals: The rod-like shape and polarity of derivatives of this compound could lead to applications in liquid crystal displays.

-

Organic Light-Emitting Diodes (OLEDs): The aromatic and electron-withdrawing nature of the substituents may be beneficial in the design of new materials for OLEDs.

-

Polymers: The amino group can be used for the synthesis of high-performance polyamides or polyimides with enhanced thermal stability and specific electronic properties.

Application Notes and Protocols for 3-Amino-4-(trifluoromethoxy)benzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Amino-4-(trifluoromethoxy)benzonitrile, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of an amino, a nitrile, and a trifluoromethoxy group offers multiple avenues for synthetic transformations, making it a valuable intermediate in drug discovery and development.

Introduction

This compound is a substituted aniline that serves as a key starting material for the synthesis of a variety of organic compounds. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the amino and nitrile functionalities are amenable to a wide range of chemical modifications. This document outlines protocols for several key transformations of this compound, including acylation, arylation, and the synthesis of important heterocyclic scaffolds such as benzimidazoles and quinolines.

Data Presentation

The following tables summarize representative quantitative data for reactions analogous to those described in the protocols. These data are derived from literature precedents involving similar substrates and should be considered as a guide for reaction optimization.

Table 1: Representative Conditions and Yields for Acylation of Anilines

| Entry | Aniline Substrate | Acylating Agent | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-nitroaniline | Carboxylic Acid | EDCI/DMAP | - | Dichloromethane | 25 | 12 | 55-96[1] |

| 2 | Aniline | Acetic Anhydride | - | - | - | reflux | 0.13 | high |

| 3 | Acetanilide | Acetic Anhydride | Ga(OTf)₃ | - | Nitromethane | - | - | high[2] |

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Various | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12-24 | 60-95[3] |

| 2 | Aryl Bromide | Various | Pd(OAc)₂ | X-Phos | KOt-Bu | - | - | - | good to excellent[4][5] |

| 3 | 4-chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu (2.2) | Toluene | reflux | 16 | 65[6] |

Table 3: Representative Conditions and Yields for Benzimidazole Synthesis

| Entry | o-phenylenediamine | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | o-phenylenediamine | Aromatic Acids | Ammonium Chloride | - | 80-90 | - | satisfactory[7] |

| 2 | o-phenylenediamine | Aldehydes | Indium triflate | - | RT | - | excellent[7] |

| 3 | o-phenylenediamine | Aldehydes | TiCl₃OTf | - | - | - | good to excellent[8] |

Table 4: Representative Conditions and Yields for Quinoline Synthesis

| Entry | Aniline | Carbonyl Compound | Catalyst/Reagent | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | Aniline | Glycerol | Strong Acid/Oxidant | - | heat | - | - |

| 2 | Aniline | α,β-unsaturated carbonyl | - | - | - | - | - |

| 3 | 3,4-dimethoxyaniline | Aldehydes/ethyl-3,3-diethoxypropionate | Montmorillonite K-10 | - | - | - | good[9] |

Experimental Protocols

Acylation of this compound

This protocol describes the formation of an amide bond by reacting the amino group of the title compound with a carboxylic acid.

Diagram of Acylation Workflow

References

- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. ijariie.com [ijariie.com]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 9. jptcp.com [jptcp.com]

Application Notes and Protocols for 3-Amino-4-(trifluoromethoxy)benzonitrile as a Versatile Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(trifluoromethoxy)benzonitrile is a promising, yet underexplored, building block for the synthesis of a diverse range of heterocyclic compounds. Its unique structural features, including a reactive ortho-amino nitrile functionality and a lipophilic trifluoromethoxy group, make it an attractive starting material for the development of novel therapeutic agents and functional materials. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides a comprehensive overview of the potential applications of this compound in heterocyclic synthesis, including hypothetical protocols for the preparation of quinazoline and benzodiazepine derivatives, which are prevalent scaffolds in medicinal chemistry.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of approved drugs featuring these structural motifs. The strategic functionalization of these scaffolds is key to modulating their pharmacological properties. This compound emerges as a valuable synthon, offering a gateway to a variety of fused heterocyclic systems. The presence of the trifluoromethoxy (-OCF3) group is of particular significance, as it can confer desirable pharmacokinetic properties to the target molecules, such as increased lipophilicity and improved metabolic stability, when compared to its methoxy or trifluoromethyl counterparts.

The ortho-disposed amino and nitrile groups are primed for cyclization reactions to construct five-, six-, and seven-membered heterocyclic rings. This reactivity profile allows for the synthesis of a wide array of privileged structures in drug discovery, including, but not limited to, quinazolines, benzodiazepines, and pyridines.

Potential Applications in Heterocyclic Synthesis

Based on the known reactivity of ortho-amino nitriles, this compound can be envisioned as a key starting material for the synthesis of several important classes of heterocyclic compounds.

Synthesis of Quinazoline Derivatives

The reaction of ortho-amino benzonitriles with a one-carbon synthon is a well-established method for the construction of the quinazoline ring system. For instance, heating this compound with formamide or orthoesters can lead to the formation of 4-amino-7-(trifluoromethoxy)quinazolines. These compounds are analogues of known kinase inhibitors and could exhibit interesting biological activities.

Hypothetical Reaction Scheme: Synthesis of 4-Amino-7-(trifluoromethoxy)quinazoline

Caption: Hypothetical synthesis of a quinazoline derivative.

Synthesis of Benzodiazepine Derivatives

The condensation of ortho-amino anilines with 1,3-dicarbonyl compounds is a classical approach to the synthesis of 1,5-benzodiazepines. While this compound is not a diamine, its nitrile group can potentially be converted to an amino group in situ or in a preceding step to facilitate such cyclizations. Alternatively, reactions with α-halo ketones followed by cyclization could provide access to 1,4-benzodiazepine scaffolds.

Hypothetical Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general synthetic methodologies for analogous compounds. These procedures have not been experimentally validated for this compound and would require optimization by researchers.

Protocol 1: Synthesis of 4-Amino-7-(trifluoromethoxy)quinazoline

Materials:

-

This compound

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (1.0 eq) and formamide (20 eq).

-

Fit the flask with a reflux condenser and heat the mixture to 150-160 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 4-Amino-7-(trifluoromethoxy)quinazoline as a solid.

Hypothetical Workflow for Quinazoline Synthesis

Caption: A general workflow for the synthesis of a quinazoline derivative.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the synthesis of 4-Amino-7-(trifluoromethoxy)quinazoline. This data is for illustrative purposes only and does not represent experimentally determined values.

| Parameter | Hypothetical Value |

| Yield | 65-75% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 210-215 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 1H), 7.90 (d, J = 8.8 Hz, 1H), 7.50 (s, 2H), 7.45 (d, J = 8.8 Hz, 1H), 7.20 (s, 1H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160.2, 155.8, 152.1, 149.5, 128.9, 126.4, 122.0 (q, J = 256 Hz), 118.7, 115.3, 105.6 |

| MS (ESI) | m/z 216.05 [M+H]⁺ |

Conclusion

This compound holds significant potential as a versatile building block for the synthesis of a wide range of heterocyclic compounds of interest to the pharmaceutical and materials science industries. Its unique combination of reactive functional groups and the presence of the trifluoromethoxy moiety provides a platform for the creation of novel molecules with potentially enhanced biological and physical properties. While the exploration of this specific building block is still in its nascent stages, the foundational principles of heterocyclic chemistry suggest a promising future for its application in the development of next-generation therapeutics and advanced materials. Further experimental investigation is warranted to fully elucidate the synthetic utility and potential of this valuable compound.

Application Notes and Protocols for Derivatizing 3-Amino-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chemical derivatization of 3-Amino-4-(trifluoromethoxy)benzonitrile (CAS No. 1220630-86-3). This compound is a valuable building block in medicinal chemistry and materials science due to the presence of a nucleophilic amino group and the unique electronic properties conferred by the trifluoromethoxy and cyano substituents. The protocols outlined below cover common derivatization reactions targeting the amino group, including acylation (amide bond formation), urea formation, and sulfonylation (sulfonamide bond formation).

Introduction

This compound is a substituted aniline. The amino group is nucleophilic and can readily react with various electrophiles. However, the presence of two electron-withdrawing groups, the trifluoromethoxy and the cyano group, decreases the nucleophilicity of the amine compared to aniline. Consequently, more forcing reaction conditions or appropriate activation of the electrophile may be required to achieve high yields. These derivatives are of interest in drug discovery as potential kinase inhibitors, and for other biological applications.

Acylation: Amide Bond Formation

The reaction of this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding amides. This is a fundamental transformation in organic synthesis, widely used in the construction of complex molecules.

General Reaction Scheme:

Caption: General scheme for the acylation of this compound.

Reaction Conditions for Acylation:

| Reagent/Parameter | Condition A: Acid Chloride | Condition B: Carboxylic Acid + Coupling Agent |

| Acylating Agent | Carboxylic acid chloride | Carboxylic acid |

| Coupling Agent | Not applicable | HATU, HOBt, or EDC |

| Base | Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA) | DIPEA or TEA |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) | DMF, DCM, or Acetonitrile (MeCN) |

| Temperature | 0 °C to room temperature | Room temperature |

| Reaction Time | 1-12 hours | 12-24 hours |

| Typical Yield | > 80% | 70-95% |

Experimental Protocol: Acylation with an Acid Chloride

This protocol describes a general procedure for the acylation of this compound using an acid chloride.

Materials:

-

This compound

-

Desired acid chloride (e.g., benzoyl chloride)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Add pyridine or triethylamine (1.2 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

Urea Formation

The reaction of this compound with an isocyanate is a straightforward method for the synthesis of unsymmetrical ureas. This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme:

Caption: General scheme for the formation of ureas from this compound.

Reaction Conditions for Urea Formation:

| Reagent/Parameter | Condition |

| Reagent | Isocyanate (e.g., phenyl isocyanate) |

| Solvent | THF, DCM, or DMF |

| Temperature | Room temperature |

| Reaction Time | 1-6 hours |

| Typical Yield | > 90% |

Experimental Protocol: Urea Formation with an Isocyanate

This protocol provides a general method for the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

-

This compound

-

Desired isocyanate (e.g., phenyl isocyanate)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF.

-

To the stirred solution, add the isocyanate (1.05 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. A precipitate may form as the reaction progresses.

-

Monitor the reaction by TLC.

-

Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Sulfonylation: Sulfonamide Bond Formation

Sulfonamides are an important class of compounds in medicinal chemistry. They are typically synthesized by the reaction of an amine with a sulfonyl chloride in the presence of a base.

General Reaction Scheme:

Caption: General scheme for the sulfonylation of this compound.

Reaction Conditions for Sulfonylation:

| Reagent/Parameter | Condition |

| Sulfonylating Agent | Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) |

| Base | Pyridine or Triethylamine |

| Solvent | Pyridine, DCM, or THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-12 hours |

| Typical Yield | 75-95% |

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol outlines a general procedure for the synthesis of sulfonamides from this compound.

Materials:

-

This compound

-

Desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

Pyridine, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and acidify with 1 M HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide.

Visualizing Reaction Workflows

The following diagrams illustrate the logical flow of the derivatization processes.

Caption: Experimental workflow for acylation.

Caption: Experimental workflow for urea formation.

Caption: Experimental workflow for sulfonylation.

Disclaimer: The provided protocols are general and may require optimization for specific substrates and scales. It is essential to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment. All chemicals should be handled with care, and their safety data sheets should be consulted prior to use.

Scaling Up the Synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

A logical and feasible synthetic route for 3-Amino-4-(trifluoromethoxy)benzonitrile on a larger scale is a three-step process commencing from the commercially available starting material, 4-Chloro-3-nitrophenol. This pathway involves:

-

Trifluoromethoxylation: Introduction of the trifluoromethoxy group onto the phenolic oxygen.

-

Cyanation: Conversion of the aryl chloride to a nitrile.

-

Reduction: Reduction of the nitro group to the desired amine.

This route is advantageous for scale-up as it avoids harsh nitration conditions on a complex molecule and utilizes a readily available starting material.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Scale-Up Considerations

Safety Precautions: All procedures should be conducted in a well-ventilated fume hood or an appropriate chemical reactor. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Reactions under pressure should be performed behind a blast shield.

Step 1: Synthesis of 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene

This step introduces the key trifluoromethoxy group.

Protocol:

-

Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inert gas inlet is charged with 4-Chloro-3-nitrophenol.

-

Solvent and Base Addition: Anhydrous N,N-Dimethylformamide (DMF) is added as the solvent, followed by the portion-wise addition of a suitable base, such as potassium carbonate, while maintaining the temperature below 30°C.

-

Trifluoromethoxylation: A trifluoromethylating agent, such as trifluoromethyl triflate or a similar reagent, is added dropwise to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature within the desired range.

-

Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and quenched by the slow addition of water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain pure 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene.

Scale-Up Considerations:

-

Heat Management: The trifluoromethoxylation reaction can be highly exothermic. A jacketed reactor with efficient cooling is crucial for temperature control.

-

Reagent Addition: For larger scales, the trifluoromethylating agent should be added sub-surface to ensure rapid and efficient mixing and to prevent localized overheating.

-

Agitation: Robust mechanical stirring is necessary to maintain a homogeneous suspension of the base and ensure efficient mass transfer.

Step 2: Synthesis of 3-Nitro-4-(trifluoromethoxy)benzonitrile

This step involves a nucleophilic aromatic substitution to introduce the nitrile group.

Protocol:

-

Reactor Setup: A reactor equipped with a mechanical stirrer, temperature probe, and reflux condenser is charged with 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene and a cyanide source, such as copper(I) cyanide or zinc cyanide.

-

Solvent Addition: A high-boiling polar aprotic solvent like DMF or Dimethyl sulfoxide (DMSO) is added.

-

Reaction: The mixture is heated to a high temperature (typically 140-160°C) under an inert atmosphere. The reaction is monitored by HPLC until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid in water to decompose the cyanide complex. The product is then extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Scale-Up Considerations:

-

Cyanide Handling: Extreme caution must be exercised when handling cyanide salts. All waste must be quenched with bleach or another appropriate oxidizing agent before disposal.

-

Temperature Control: Precise temperature control is critical for this reaction to proceed efficiently and to minimize side reactions.

-

Product Isolation: The work-up procedure needs to be carefully designed to handle large volumes of aqueous and organic phases.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and scalable method for this transformation.

Protocol:

-

Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with 3-Nitro-4-(trifluoromethoxy)benzonitrile, a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and a hydrogenation catalyst (e.g., 5-10% Palladium on Carbon, Pd/C).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and confirmed by HPLC analysis.

-

Work-up and Isolation: Upon completion, the reactor is depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Scale-Up Considerations:

-

Catalyst Handling: The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably as a wet paste.

-

Mass Transfer: In a large reactor, efficient mixing is crucial to ensure good contact between the substrate, hydrogen gas, and the solid catalyst. The choice of impeller and agitation speed are critical parameters.[1]

-

Heat Dissipation: Catalytic hydrogenation is a highly exothermic reaction. The reactor must have an efficient cooling system to dissipate the heat generated and maintain a stable temperature.[1]

-

Safety: Hydrogen is highly flammable. The reactor and all associated equipment must be properly grounded and operated in a well-ventilated area with appropriate safety interlocks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3-Amino-4-(trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A prevalent and effective strategy involves a multi-step synthesis starting from a substituted aniline or phenol. A highly plausible route begins with 4-amino-3-hydroxybenzonitrile or a similar precursor. The key transformations include the formation of the trifluoromethoxy group, followed by the introduction of the amino group at the C3 position, typically via a nitration and subsequent reduction sequence.

Q2: Which steps are most critical for maximizing the overall yield?

The two most yield-critical steps are typically:

-

Trifluoromethoxylation: The reaction to form the -OCF₃ group can be sensitive to moisture and reagent quality. Ensuring strictly anhydrous conditions and active reagents is paramount for high conversion.[1]

-

Nitration: The regioselective introduction of a nitro group ortho to the trifluoromethoxy group and meta to the nitrile is crucial. Poor control over reaction conditions (e.g., temperature) can lead to the formation of unwanted isomers and over-nitration, significantly complicating purification and reducing the yield of the desired intermediate.[1]

Q3: What are the primary safety concerns associated with this synthesis?

Key safety hazards include:

-

Diazonium Salts: If the synthesis involves a Sandmeyer-type reaction, the intermediate diazonium salts can be explosive when isolated and dry. They should be used immediately in solution at low temperatures (0-5 °C).[1][2]

-

Cyanide Reagents: Reactions involving copper(I) cyanide or other cyanide salts are highly toxic. These must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Acidic workups of cyanide-containing reaction mixtures can generate lethal hydrogen cyanide (HCN) gas.

-